molecular formula C21H26FN3O2 B2600546 N-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-4-fluorobenzamide CAS No. 946262-86-8

N-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-4-fluorobenzamide

Cat. No.: B2600546
CAS No.: 946262-86-8
M. Wt: 371.456
InChI Key: LNKOIQZXLNUDNC-UHFFFAOYSA-N
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Description

N-{2-[4-(Dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-4-fluorobenzamide is a benzamide derivative characterized by a 4-fluorobenzoyl group linked to an ethyl chain substituted with a 4-(dimethylamino)phenyl group and a morpholin-4-yl moiety. This structure combines electron-rich (dimethylamino, morpholine) and electron-deficient (fluorobenzamide) components, which may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]-2-morpholin-4-ylethyl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26FN3O2/c1-24(2)19-9-5-16(6-10-19)20(25-11-13-27-14-12-25)15-23-21(26)17-3-7-18(22)8-4-17/h3-10,20H,11-15H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNKOIQZXLNUDNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNC(=O)C2=CC=C(C=C2)F)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-4-fluorobenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 4-(dimethylamino)benzaldehyde with morpholine in the presence of a suitable catalyst to form an intermediate Schiff base.

    Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.

    Acylation: The final step involves the acylation of the amine with 4-fluorobenzoyl chloride in the presence of a base like triethylamine to produce the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-4-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

    Substitution: The fluorine atom in the benzamide moiety can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, or halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can produce various substituted benzamides.

Scientific Research Applications

Chemical Properties and Structure

N-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-4-fluorobenzamide has a complex molecular structure characterized by the following:

  • Molecular Formula : C23H30N2O2F
  • Molecular Weight : 392.5 g/mol
  • IUPAC Name : this compound

The compound features a dimethylamino group, a morpholine ring, and a fluorobenzamide moiety, which contribute to its biological activity.

Anticancer Activity

Research has indicated that this compound exhibits promising anticancer properties. It has been studied for its potential to inhibit tumor growth through various mechanisms:

  • Mechanism of Action : The compound may exert its effects by interfering with cellular signaling pathways involved in proliferation and apoptosis.
  • Case Studies : In vitro studies have demonstrated that the compound can induce apoptosis in cancer cell lines, suggesting its potential as a chemotherapeutic agent .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various pathogens. Preliminary studies suggest that it may inhibit the growth of bacteria and fungi, making it a candidate for developing new antimicrobial therapies.

Toxicological Considerations

While exploring the applications of this compound, it is essential to consider its toxicological profile:

  • Aquatic Toxicity : Studies have shown that the compound poses risks to aquatic life, indicating the need for careful environmental assessment during development .
  • Safety Profile : Further research is required to establish its safety in human applications, focusing on potential side effects and long-term impacts.

Conclusion and Future Directions

This compound presents significant potential in various fields of medicinal chemistry, particularly in anticancer and antimicrobial research. Continued investigation into its mechanisms of action and safety profile will be crucial for advancing its applications in clinical settings.

Mechanism of Action

The mechanism of action of N-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-4-fluorobenzamide involves its interaction with specific molecular targets. The dimethylamino group and morpholine ring can facilitate binding to proteins or enzymes, potentially inhibiting their activity. The fluorobenzamide moiety may enhance the compound’s stability and bioavailability, contributing to its overall efficacy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares N-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-4-fluorobenzamide with key structural analogs, focusing on molecular properties and substituent effects:

Compound Name Molecular Formula Molecular Weight logP Key Substituents Notable Features
This compound C₂₃H₂₉FN₃O₂ 414.50* ~1.5† 4-Fluorobenzamide, 4-(dimethylamino)phenyl, morpholin-4-yl Dual electron-rich/depleted regions; potential enhanced metabolic stability
3-Bromo-N-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}benzamide [G500-0290] C₂₂H₂₇BrN₃O₂ 460.38 2.1‡ 3-Bromobenzamide, 4-(dimethylamino)phenyl, morpholin-4-yl Bromine increases lipophilicity; may reduce solubility vs. fluoro analog
4-(Dimethylamino)-N-[2-(morpholin-4-yl)ethyl]benzamide [Y030-3572] C₁₅H₂₃N₃O₂ 277.36 0.85 4-(Dimethylamino)benzamide, morpholin-4-yl Simplified structure; lower molecular weight; higher solubility (logP <1)

*Estimated based on formula. †Predicted using analogous data. ‡From .

Key Observations:

Substituent Effects on Lipophilicity: The 3-bromo analog (G500-0290) exhibits higher logP (2.1) than the 4-fluoro compound (~1.5), reflecting bromine’s strong lipophilic character. This may reduce aqueous solubility but improve membrane permeability .

Morpholine and Dimethylamino Contributions: Both the morpholine and dimethylamino groups enhance solubility via hydrogen bonding (morpholine’s oxygen atoms) and basicity (dimethylamino’s amine).

Electronic Properties: The 4-fluorobenzamide’s electron-withdrawing nature contrasts with the electron-donating dimethylamino group, creating a polarized system that could enhance interactions with charged or aromatic residues in protein targets .

Biological Activity

N-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-4-fluorobenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to detail its biological activity based on available research findings, including potential therapeutic applications, mechanisms of action, and comparative analysis with related compounds.

Chemical Structure and Properties

The compound features a morpholine ring , a dimethylamino group , and a fluorobenzamide moiety , contributing to its diverse interactions within biological systems. Its molecular formula is C₁₈H₂₃F₁N₂O, with a molecular weight of approximately 319.39 g/mol. The specific arrangement of functional groups allows for various modes of action, particularly in enzyme inhibition and receptor modulation.

Preliminary studies suggest that this compound may interact with key molecular targets involved in various signaling pathways. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, altering their activity and potentially leading to therapeutic effects in conditions where these enzymes are dysregulated.
  • Receptor Modulation : It may influence receptor activity by binding to specific sites, thereby modulating cellular responses.

Antiviral Properties

Research indicates that derivatives of compounds similar to this compound have shown antiviral activity. For instance, compounds targeting viral enzymes or receptors can inhibit the replication of pathogens like rhinovirus and respiratory syncytial virus (RSV) . This suggests potential applications in developing antiviral therapeutics.

Anti-cancer Activity

The structure-activity relationship (SAR) studies on related compounds have demonstrated anti-cancer properties, particularly through the modulation of signaling pathways involved in tumor growth and survival. Compounds with similar morpholine structures have been reported to exhibit cytotoxic effects against various cancer cell lines .

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesBiological Activity
2-FluoroanilineContains a fluorine atom on an aromatic ringUsed in dye synthesis; potential pharmaceutical applications
DimethylaminophenolDimethylamino group attached to phenolic structureKnown for antioxidant properties
Morpholine derivativesContains a morpholine ringExhibits diverse biological activities

The comparison highlights how the unique combination of functional groups in this compound may enhance its efficacy compared to other structurally similar compounds.

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds related to this compound:

  • In Vitro Studies : In vitro assays demonstrated that certain derivatives inhibited the growth of cancer cell lines at concentrations as low as 10 µM, suggesting significant potency .
  • Mechanistic Studies : Research has shown that these compounds can induce apoptosis in cancer cells by activating intrinsic pathways, highlighting their potential as anti-cancer agents .
  • Safety and Toxicity : While specific data on the safety profile of this compound is limited, general safety considerations indicate that compounds with similar functional groups require careful evaluation due to their biological activity .

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